Molecular Complexity: Para-Bromo Isomer (343) vs. Ortho- and Meta-Bromo Isomers (351 Each) — 2.3% Lower Complexity Indicating Distinct Molecular Shape
The para-bromo positional isomer (CAS 887579-92-2) exhibits a computed molecular complexity score of 343, compared to 351 for both the ortho-bromo isomer (CAS 887579-80-8) and the meta-bromo isomer (CAS 887579-86-4), representing a 2.3% reduction [1][2]. Molecular complexity, as defined by the Bertz/Hendrickson algorithm, encodes topological features including symmetry, ring size, and branching; the lower score for the para isomer reflects its higher molecular symmetry relative to the ortho and meta congeners. Additionally, the predicted boiling point of the para isomer (435.1±40.0 °C) is 3.4 °C higher than the ortho isomer (431.7±40.0 °C), consistent with altered intermolecular interactions arising from the different substitution pattern [1].
| Evidence Dimension | Molecular complexity (Bertz/Hendrickson CT index) and predicted boiling point |
|---|---|
| Target Compound Data | Complexity: 343; Boiling point: 435.1±40.0 °C |
| Comparator Or Baseline | Ortho isomer (CAS 887579-80-8): Complexity 351, BP 431.7±40.0 °C; Meta isomer (CAS 887579-86-4): Complexity 351, BP 435.1±40.0 °C |
| Quantified Difference | Complexity: Δ = -8 (-2.3%) vs. ortho and meta; BP: Δ = +3.4 °C vs. ortho, Δ ≈ 0 °C vs. meta |
| Conditions | Computed values (XlogP3 algorithm for complexity; ACD/Labs or equivalent for boiling point prediction) |
Why This Matters
Lower molecular complexity in the para isomer may translate to more favorable crystallization behavior and easier chromatographic purification, important considerations for procurement of building blocks intended for multi-step synthesis.
- [1] Basechem. 1-Azetidinecarboxylicacid,3-[[2-(4-bromophenyl)ethyl]amino]-,1,1-dimethylethylester. CAS 887579-92-2. Computed complexity: 343. http://www.basechem.org/chemical/87931 View Source
- [2] Basechem. Ortho isomer: CAS 887579-80-8, complexity 351; Meta isomer: CAS 887579-86-4, complexity 351. http://www.basechem.org/chemical/85501; http://www.basechem.org/chemical/84952 View Source
